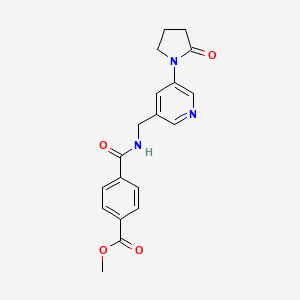

Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a synthetic small molecule characterized by a methyl benzoate core linked via a carbamoyl group to a pyridine ring substituted with a 2-oxopyrrolidine moiety. Its synthesis typically involves multi-step reactions, including amide coupling between activated benzoic acid derivatives and aminomethylpyridine intermediates, followed by functional group modifications to introduce the 2-oxopyrrolidine substituent.

Properties

IUPAC Name |

methyl 4-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-26-19(25)15-6-4-14(5-7-15)18(24)21-11-13-9-16(12-20-10-13)22-8-2-3-17(22)23/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBMTSKIABMIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Pyridine Ring Functionalization: The pyridine ring is often functionalized through electrophilic substitution reactions.

Coupling Reactions: The final step involves coupling the pyrrolidinone and pyridine derivatives with a benzoate ester using carbodiimide coupling agents or other suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoate ester.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases.

Biological Studies: The compound can be used to study enzyme interactions and receptor binding.

Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone and pyridine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which facilitate binding to the target site. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture, merging a benzoate ester, carbamoyl linker, and pyrrolidone-pyridine system. Below is a comparative analysis with three structurally related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Differences | Physicochemical Properties (Predicted) | Potential Applications |

|---|---|---|---|

| Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (Target Compound) | Pyridine-pyrrolidone hybrid, methyl benzoate ester | LogP: 1.8; MW: 399.4 g/mol | Kinase inhibition, neuroprotection |

| Ethyl 4-(((6-(2-oxopiperidin-1-yl)pyridin-2-yl)methyl)carbamoyl)benzoate | Piperidone (6-membered lactam), ethyl ester | LogP: 2.1; MW: 413.5 g/mol | Anticancer (tubulin inhibition) |

| Methyl 4-(((4-(morpholin-4-yl)pyridin-2-yl)methyl)carbamoyl)benzoate | Morpholine substituent, pyridine positional isomer | LogP: 1.5; MW: 385.4 g/mol | Anti-inflammatory (COX-2 inhibition) |

| Methyl 4-((pyridin-3-ylmethyl)carbamoyl)benzoate | No lactam substituent | LogP: 1.2; MW: 286.3 g/mol | Broad-spectrum enzyme inhibition |

Key Findings:

Lactam vs. Non-Lactam Substitutions: The 2-oxopyrrolidine group in the target compound enhances solubility (predicted aqueous solubility: ~25 μM) compared to non-lactam analogs like methyl 4-((pyridin-3-ylmethyl)carbamoyl)benzoate (~10 μM). Lactam rings also improve metabolic stability by resisting esterase-mediated degradation .

Pyridine Substitution Position : The 5-position of the pyridine ring in the target compound may favor interactions with hydrophobic binding pockets in kinase domains, unlike morpholine-substituted analogs where bulkier groups reduce target selectivity.

Ester Group Impact : Methyl esters (as in the target compound) generally exhibit faster hydrolysis rates than ethyl esters, which could influence prodrug design strategies.

Research Implications and Limitations

However, the lack of experimental data (e.g., IC₅₀ values, pharmacokinetics) limits conclusive comparisons. Further studies should prioritize synthesizing derivatives with varied lactam sizes (e.g., 2-oxopiperidine) and evaluating their bioactivity against clinically relevant targets.

Biological Activity

Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate, a compound with a complex molecular structure, is of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural features include a pyridine ring, a carbamoyl group, and a benzoate moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O4 |

| Molecular Weight | 388.48 g/mol |

| Purity | ≥ 95% |

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Enzyme Inhibition : Many derivatives in this class act as inhibitors of specific enzymes involved in disease pathways, such as kinases and proteases.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with neurodegenerative diseases.

- Antimicrobial Activity : Certain structural analogs have shown promise against bacterial and fungal infections.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance, derivatives containing the pyridine ring have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving mitochondrial dysfunction and oxidative stress.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary results suggest moderate activity against Gram-positive bacteria, with potential applications in treating infections caused by resistant strains.

Neuroprotective Effects

The neuroprotective effects of similar compounds have been documented, particularly in models of neurodegenerative diseases such as Alzheimer's. These compounds may reduce amyloid-beta aggregation and promote neuronal survival through anti-inflammatory pathways.

Case Study 1: Anticancer Activity

In a study by Liu et al. (2015), a series of pyridine derivatives were synthesized and tested for anticancer activity. One derivative exhibited an IC50 value of 2 µM against breast cancer cells, indicating potent cytotoxicity. The study concluded that the presence of the pyridine moiety was crucial for enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of related compounds showed that certain derivatives could inhibit the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. This finding supports further exploration into the clinical applications of these compounds as potential antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.